molecular formula C6H8BrN3OS B2381627 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide CAS No. 2219374-08-8

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide

Cat. No.: B2381627
CAS No.: 2219374-08-8
M. Wt: 250.11
InChI Key: OUVNHWFIWKSTFO-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a thiazole ring fused to a pyridine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS.BrH/c7-6-9-3-1-2-8-5(10)4(3)11-6;/h1-2H2,(H2,7,9)(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVNHWFIWKSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=C(S2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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